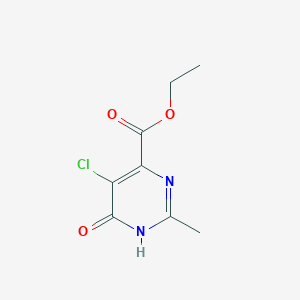
1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea
Übersicht
Beschreibung
1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, also known as MI-2, is a small molecule inhibitor that selectively targets the MDM2-p53 interaction. This interaction is important in cancer cells as it plays a role in the degradation of the tumor suppressor protein p53. MI-2 has shown potential as a therapeutic agent in the treatment of various types of cancer, including breast, lung, and colon cancer.
Wirkmechanismus
1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea works by disrupting the MDM2-p53 interaction, which is essential for the degradation of p53. By stabilizing p53, 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea allows it to accumulate in the cell, leading to the activation of downstream signaling pathways that promote apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been shown to have a range of biochemical and physiological effects in cancer cells. It induces apoptosis by activating the intrinsic pathway, which leads to the release of cytochrome c from the mitochondria and the activation of caspases. 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea also promotes cell cycle arrest by upregulating the expression of p21, a cyclin-dependent kinase inhibitor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea is its selectivity for the MDM2-p53 interaction, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it a useful tool for studying the MDM2-p53 pathway. However, 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has some limitations, including its low solubility in aqueous solutions and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea as a therapeutic agent for cancer.
Wissenschaftliche Forschungsanwendungen
1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. It has been shown to induce apoptosis in cancer cells by stabilizing p53 and preventing its degradation. 1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-(1-methylindol-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-8-20-14(15-9)17-13(19)16-11-7-18(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKNYPXCHWHTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NC2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d]thiazol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3299268.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B3299276.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3299280.png)
![4-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3299286.png)
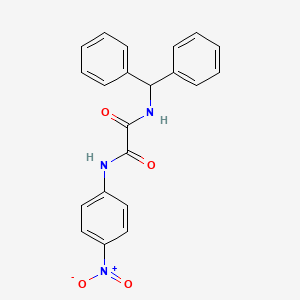
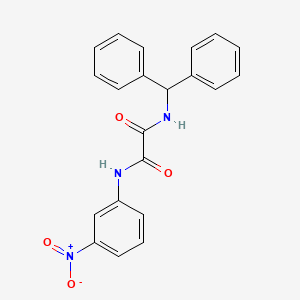
![3-[10-Ethoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B3299315.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B3299326.png)
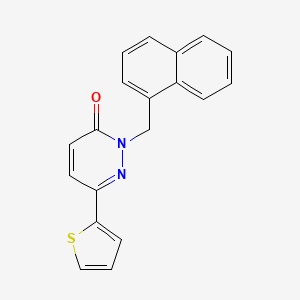
![6-(1,3-Benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3299335.png)
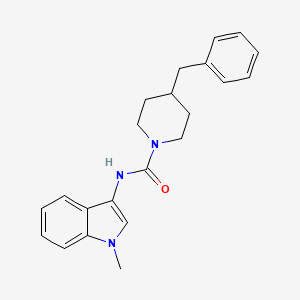
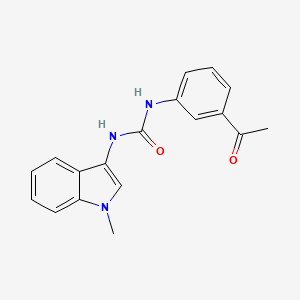
![4-Bromo-10-(2-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B3299358.png)
